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CAS No.: 24295-35-0

Cat. No.: B3369661

Get Quote

In the realm of organic chemistry, and particularly in drug development and materials science,

the precise determination of molecular structure is paramount. Nuclear Magnetic Resonance

(NMR) spectroscopy stands as one of the most powerful analytical techniques for this purpose.

Specifically, ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a

molecule, revealing the chemical environment of each carbon atom.[1] This guide offers an in-

depth analysis of the ¹³C NMR spectral data for 2,2-diphenylethyl acetate, a compound of

interest due to its structural motifs present in various biologically active molecules. By

comparing its spectral features with those of structurally related compounds, we aim to provide

a robust framework for the interpretation and prediction of ¹³C NMR spectra in this chemical

class.

Predicted ¹³C NMR Spectral Data for 2,2-
diphenylethyl acetate
While a publicly available, fully assigned ¹³C NMR spectrum for 2,2-diphenylethyl acetate is

not readily found, we can confidently predict its spectrum by analyzing the known spectral data

of its constituent fragments and closely related analogs. The primary components for our

analysis are the acetate group and the 2,2-diphenylethyl moiety.
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Molecular Structure and Carbon Numbering:

To facilitate a clear discussion, the carbon atoms of 2,2-diphenylethyl acetate are numbered

as follows:

Caption: Molecular structure of 2,2-diphenylethyl acetate with carbon numbering.

Comparative Analysis with Structurally Related
Compounds
To substantiate our predictions, we will compare the expected chemical shifts for 2,2-
diphenylethyl acetate with the experimentally determined ¹³C NMR data of ethyl acetate, 1,1-

diphenylethane, and 1,2-diphenylethyl acetate.

Table 1: Comparison of ¹³C NMR Chemical Shifts (δ in ppm)

Carbon Atom

Predicted for
2,2-
diphenylethyl
acetate

Ethyl
Acetate[2][3]

1,1-
Diphenylethan
e[4][5]

1,2-
Diphenylethyl
acetate[6]

Acetate CH₃ ~21.0 21.00 - 21.29

Acetate C=O ~170.5 171.08 - 170.26

-CH₂-O- ~65.0 60.44 - -

-CH(Ph)₂ ~50.0 - 44.70 (CH) -

Aromatic ipso-C ~142.0 - 145.14 140.17, 137.14

Aromatic ortho-C ~128.5 - 128.57 128.49, 128.36

Aromatic meta-C ~128.8 - 125.63 129.63, 128.10

Aromatic para-C ~126.5 - 125.63 126.73, 126.68

Note: Data for 1,1-diphenylethane and 1,2-diphenylethyl acetate were obtained in C₆D₆ and

CDCl₃ respectively. Solvent effects can cause minor shifts in chemical values.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3369661/docs?utm_src=pdf-body#introduction-the-crucial-role-of-c-nmr-in-structural-elucidation
https://www.benchchem.com/product/b3369661/docs?utm_src=pdf-body#introduction-the-crucial-role-of-c-nmr-in-structural-elucidation
https://www.benchchem.com/product/b3369661/docs?utm_src=pdf-body#introduction-the-crucial-role-of-c-nmr-in-structural-elucidation
https://www.benchchem.com/product/b3369661/docs?utm_src=pdf-body#introduction-the-crucial-role-of-c-nmr-in-structural-elucidation
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-Acetate
https://m.chemicalbook.com/SpectrumEN_141-78-6_13CNMR.htm
https://www.rsc.org/suppdata/c9/dt/c9dt01874c/c9dt01874c1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Diphenylethane
https://www.rsc.org/suppdata/d3/ra/d3ra08717d/d3ra08717d1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3369661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rationale Behind the Predicted Chemical Shifts
The predicted chemical shifts for 2,2-diphenylethyl acetate are derived from the following

principles and experimental data:

Acetate Group (CH₃-C=O-O-): The chemical shifts of the methyl and carbonyl carbons of the

acetate group are expected to be very similar to those in ethyl acetate and other acetate

esters. The carbonyl carbon (C=O) typically resonates in the downfield region of 170-185

ppm due to the deshielding effect of the double-bonded oxygen.[7][8] The methyl carbon (-

CH₃) is expected around 20-30 ppm.[7] The experimental data for ethyl acetate (C=O at

171.08 ppm, CH₃ at 21.00 ppm) and 1,2-diphenylethyl acetate (C=O at 170.26 ppm, CH₃ at

21.29 ppm) strongly support our prediction.[2][3][6]

Methylene Carbon (-CH₂-O-): The methylene carbon attached to the oxygen of the acetate

group is expected to be significantly deshielded. In ethanol, the -CH₂OH carbon appears

around 60 ppm.[7] In ethyl acetate, this carbon is at 60.44 ppm.[2] The presence of the bulky

and electron-withdrawing diphenylmethyl group in 2,2-diphenylethyl acetate is likely to

cause a further downfield shift, hence the prediction of ~65.0 ppm.

Methine Carbon (-CH(Ph)₂): This tertiary carbon is attached to two phenyl groups and a

methylene group. In 1,1-diphenylethane, the analogous methine carbon resonates at 44.70

ppm.[4] We predict a slightly more downfield shift to ~50.0 ppm for the corresponding carbon

in 2,2-diphenylethyl acetate due to the influence of the nearby acetate group.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

substituent effects of the ethyl acetate group.

Ipso-Carbons: The quaternary carbons directly attached to the methine carbon are

expected to be the most downfield of the aromatic signals, around 142.0 ppm. This is

consistent with the ipso-carbon signals in 1,1-diphenylethane (145.14 ppm) and 1,2-

diphenylethyl acetate (140.17, 137.14 ppm).[4][6]

Ortho-, Meta-, and Para-Carbons: The other aromatic carbons will have chemical shifts in

the typical aromatic region of 125-150 ppm.[7] Based on the data for 1,1-diphenylethane

and 1,2-diphenylethyl acetate, the ortho, meta, and para carbons are expected to have

very similar chemical shifts, leading to overlapping signals in the 126-129 ppm range.[4][6]
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Experimental Protocol for ¹³C NMR Spectroscopy
For researchers aiming to acquire ¹³C NMR data for 2,2-diphenylethyl acetate or similar

compounds, the following protocol provides a standardized approach.

Workflow for ¹³C NMR Sample Preparation and Data Acquisition:
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Sample Preparation

Data Acquisition

Data Processing

Dissolve ~20-50 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Tune and shim the probe for optimal magnetic field homogeneity.

Set up a standard ¹³C{¹H} (proton-decoupled) experiment.

Acquire the spectrum with a sufficient number of scans for good signal-to-noise.

Apply Fourier transform to the free induction decay (FID).

Phase correct the spectrum.

Apply baseline correction.

Reference the spectrum to the TMS signal at 0.0 ppm.

Click to download full resolution via product page

Caption: Standard workflow for ¹³C NMR spectroscopy.
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Key Experimental Parameters:

Spectrometer Frequency: A higher field strength (e.g., 400 MHz for ¹H, which corresponds to

100 MHz for ¹³C) will provide better signal dispersion.

Solvent: Chloroform-d (CDCl₃) is a common choice due to its good dissolving power and

single solvent peak at ~77 ppm.[9]

Decoupling: Broadband proton decoupling is typically used to simplify the spectrum by

removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.[10]

Conclusion
This guide provides a comprehensive analysis of the expected ¹³C NMR spectral data for 2,2-
diphenylethyl acetate based on a comparative study of structurally related compounds. The

presented data and interpretations offer a valuable resource for researchers in identifying and

characterizing this and similar molecular scaffolds. By understanding the influence of different

functional groups on carbon chemical shifts, scientists can more effectively utilize ¹³C NMR

spectroscopy for structural elucidation in their research and development endeavors.
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